molecular formula C11H20N2O3 B2417468 tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate CAS No. 1367907-47-8

tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate

Cat. No.: B2417468
CAS No.: 1367907-47-8
M. Wt: 228.292
InChI Key: YLMNCYATSGIUDS-UHFFFAOYSA-N
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Description

tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate: is a chemical compound with the molecular formula C11H21ClN2O3 . It is a derivative of pyrrolo[3,4-b][1,4]oxazine, a bicyclic structure that combines elements of pyrrole and oxazine rings. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with the appropriate starting materials, which include a pyrrole derivative and an oxazine precursor.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the bicyclic structure.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to ensure optimal reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved.

Comparison with Similar Compounds

tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate can be compared with other similar compounds, such as :

    tert-butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate: This compound has a similar bicyclic structure but differs in stereochemistry.

    tert-butyl (4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer unique reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

tert-butyl 3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMNCYATSGIUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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